1-Carbethoxy-4-sec-butylpiperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its diverse biological activities and pharmacological properties, making it a subject of interest in medicinal chemistry. The molecular formula of 1-Carbethoxy-4-sec-butylpiperazine is , with a molecular weight of 214.30 g/mol. It is classified as an organic compound and is primarily used in chemical synthesis and biological research.
The synthesis of 1-Carbethoxy-4-sec-butylpiperazine typically involves the reaction of piperazine with sec-butyl bromide and ethyl chloroformate. The process can be summarized as follows:
This method can be scaled up for industrial production by optimizing conditions for yield and purity, potentially employing techniques like continuous flow synthesis and automated reactors .
The molecular structure of 1-Carbethoxy-4-sec-butylpiperazine can be represented by its canonical SMILES notation: CCC(C)N1CCN(CC1)C(=O)OCC
. The InChI key for this compound is AYSLABMBEKTPTQ-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
InChI=1S/C11H22N2O2/c1-4-10(3)12-6-8-13(9-7-12)11(14)15-5-2/h10H,4-9H2,1-3H3
This structure indicates that the compound features a piperazine ring substituted at the 4-position with a sec-butyl group and a carbethoxy group at the nitrogen atom .
1-Carbethoxy-4-sec-butylpiperazine can participate in various chemical reactions:
These reactions typically require organic solvents and controlled temperatures to ensure optimal yields .
The mechanism of action for 1-Carbethoxy-4-sec-butylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. Notably, piperazine derivatives are known to influence GABA receptors, which play a crucial role in neurotransmission and muscle relaxation. This interaction may lead to effects on various biochemical pathways, potentially contributing to therapeutic outcomes in drug development .
Property | Value |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.30 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents; insoluble in water |
The physical properties indicate that 1-Carbethoxy-4-sec-butylpiperazine is likely to exhibit moderate solubility in organic solvents due to its hydrophobic sec-butyl group while being less soluble in polar solvents like water .
1-Carbethoxy-4-sec-butylpiperazine has several applications in scientific research:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8